

## Understanding the In Vivo Biodistribution of FAPI-74: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo biodistribution of **FAPI-74**, a promising radiopharmaceutical for imaging and therapy targeting Fibroblast Activation Protein (FAP). FAP is a cell surface protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types, making it an attractive diagnostic and therapeutic target. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological and experimental processes.

## **Quantitative Biodistribution Data**

The biodistribution of **FAPI-74**, labeled with either Gallium-68 (<sup>68</sup>Ga) or Fluorine-18 (<sup>18</sup>F), has been evaluated in both preclinical and clinical settings. The following tables summarize the standardized uptake values (SUV) in various organs and tumors, providing a quantitative measure of tracer accumulation.

## Table 1: Normal Organ Biodistribution of <sup>18</sup>F-FAPI-74 in Lung Cancer Patients[1][2][3]



| Organ       | SUVmax at 10 min<br>p.i. (mean)                    | SUVmax at 1 h p.i.<br>(mean)                       | SUVmax at 3 h p.i.<br>(mean)                       |
|-------------|----------------------------------------------------|----------------------------------------------------|----------------------------------------------------|
| Blood Pool  | Moderately high                                    | Definable                                          | Definable                                          |
| Muscle      | Background                                         | Background                                         | Background                                         |
| Liver       | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background |
| Spleen      | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background | No uptake exceeding perfusion-dependent background |
| Oral Mucosa | Does not exceed background                         | Does not exceed background                         | Does not exceed background                         |

p.i. = post-injection

Table 2: Tumor and Metastases Uptake of 18F-FAPI-74 in

**Lung Cancer Patients[1]** 

| Lesion Type              | SUVmax at 10 min<br>p.i. (average) | SUVmax at 1 h p.i.<br>(average) | SUVmax at 3 h p.i.<br>(average) |
|--------------------------|------------------------------------|---------------------------------|---------------------------------|
| Primary Lung Tumors      | 11.8                               | 12.7                            | 11.3                            |
| Lymph Node<br>Metastases | 9.9                                | 10.7                            | 9.4                             |
| Distant Metastases       | 11.8                               | 11.8                            | 11.4                            |

The highest contrast between tumor and background is typically achieved at 1 hour post-injection[1].

# Table 3: Preclinical Biodistribution of [18F]AlF-FAPI-74 in Murine Models[4][5][6]



| Tissue                | Key Findings                                                   |
|-----------------------|----------------------------------------------------------------|
| Tumors (subcutaneous) | Low but significantly above muscle-background values.[2][3][4] |
| Joint/Bone Structures | Radiotracer signal observed.[2][3][4]                          |
| Intestines            | Radiotracer signal observed.[2][3][4]                          |

## **Experimental Protocols**

The following sections detail the methodologies for preclinical and clinical biodistribution studies of **FAPI-74**, synthesized from published research.

## **Preclinical In Vivo Biodistribution Study Protocol**

This protocol outlines a typical experiment to determine the biodistribution of radiolabeled **FAPI-74** in a tumor-bearing mouse model.

Objective: To quantify the uptake of [18F]AIF-FAPI-74 in various tissues and tumors over time.

#### Materials:

- [18F]AIF-FAPI-74 radiotracer
- Tumor-bearing mice (e.g., syngeneic models like LLC and CT26, or xenograft models like HT-1080-FAP)[2][3]
- Anesthesia (e.g., isoflurane)
- PET/MR or PET/CT scanner
- Gamma counter
- Standard laboratory equipment for tissue dissection and weighing

#### Procedure:



- Animal Model Preparation: Subcutaneous tumors are induced by injecting cancer cells (e.g., Lewis Lung Carcinoma - LLC, or CT26 colon carcinoma) into the flank of the mice.[3] Studies may also utilize models with cells engineered to express FAP (e.g., HT-1080-FAP).[2]
- Radiotracer Administration: A defined amount of [18F]AlF-FAPI-74 is administered to the mice, typically via intravenous (tail vein) injection.
- In Vivo Imaging (PET/CT or PET/MR):
  - Animals are anesthetized.
  - Static or dynamic PET scans are acquired at specific time points post-injection (e.g., 30, 60, 120, and 240 minutes).
  - CT or MR scans are performed for anatomical co-registration.
- Ex Vivo Biodistribution:
  - At predetermined time points, cohorts of mice are euthanized.
  - Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone), and the tumor are collected.
  - Tissues are weighed, and the radioactivity is measured using a gamma counter.
- Data Analysis:
  - The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.
  - Tumor-to-organ ratios are calculated to assess targeting specificity.[2]
  - Standardized Uptake Values (SUV) can be quantified from the PET images.[3]

## **Clinical Biodistribution and Dosimetry Study Protocol**

This protocol describes a typical study to evaluate the biodistribution and estimate the radiation dosimetry of **FAPI-74** in cancer patients.

### Foundational & Exploratory



Objective: To determine the physiological biodistribution, tumor uptake, and radiation dosimetry of <sup>18</sup>F-**FAPI-74** in patients.

Patient Population: Patients with a confirmed diagnosis of cancer (e.g., lung cancer, pancreatic ductal adenocarcinoma).[5][6][7]

#### Materials:

- 18F-FAPI-74 or 68Ga-FAPI-74 produced under GMP conditions.
- PET/CT scanner.
- Dosimetry software (e.g., OLINDA/EXM, IDAC-Dose).[1][5]

#### Procedure:

- Patient Preparation: Patients may be asked to fast for a certain period before the scan.
- Radiotracer Administration: A mean activity of approximately 259 ± 26 MBq of <sup>18</sup>F-FAPI-74 is administered intravenously.[1][8] For <sup>68</sup>Ga-FAPI-74, a typical injected activity is around 263 MBq.[1][8]
- · PET/CT Imaging:
  - Whole-body PET scans are acquired at multiple time points, commonly at 10 minutes, 1 hour, and 3 hours after injection.[1][5]
  - A low-dose CT scan is performed for attenuation correction and anatomical localization.
- Image Analysis:
  - Regions of interest (ROIs) are drawn over various organs and visible tumor lesions on the PET images.
  - The tracer concentration in these ROIs is used to calculate semi-quantitative SUVmax and SUVmean values.
- Radiation Dosimetry Calculation:



- Time-activity curves are generated for source organs from the serial PET scans.
- The number of disintegrations in each source organ is calculated.
- Dosimetry software (e.g., OLINDA/EXM or IDAC-Dose) is used with computational human phantoms to calculate the absorbed doses in target organs and the effective dose for the whole body.[1][5]

# Visualizations: Workflows and Signaling Pathways Experimental Workflow

The following diagram illustrates the typical workflow for a clinical biodistribution study of **FAPI-74**.





Click to download full resolution via product page

Caption: Clinical biodistribution study workflow for FAPI-74 PET/CT.



## **FAP-Related Signaling Pathways**

Fibroblast Activation Protein is implicated in several signaling pathways that promote tumor growth, proliferation, and migration. This diagram provides a simplified overview of key pathways influenced by FAP expression in cancer-associated fibroblasts.



Click to download full resolution via product page

Caption: FAP-associated signaling pathways in the tumor microenvironment.

## Conclusion



**FAPI-74** demonstrates favorable biodistribution for oncological imaging, characterized by high uptake in tumors and low background signal in most normal organs, leading to high-contrast images.[1] The radiation burden of <sup>18</sup>F-**FAPI-74** is comparable to or even lower than that of other common PET tracers like <sup>18</sup>F-FDG.[1][8][5] The ability to label **FAPI-74** with both <sup>68</sup>Ga and <sup>18</sup>F offers flexibility for clinical use, with <sup>18</sup>F allowing for centralized production and wider distribution.[1][5] The detailed understanding of its in vivo behavior is crucial for its continued development as a powerful tool in oncology for diagnosis, staging, and potentially for targeted radionuclide therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of [18F]AIF-FAPI-74 for PET imaging to study cancer-associated fibroblast responses to radiotherapy | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Head-to-Head Intra-Individual Comparison of Biodistribution and Tumor Uptake of [18F]FAPI-74 with [18F]FDG in Patients with PDAC: A Prospective Exploratory Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Understanding the In Vivo Biodistribution of FAPI-74: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387594#understanding-the-biodistribution-of-fapi-74-in-vivo]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com